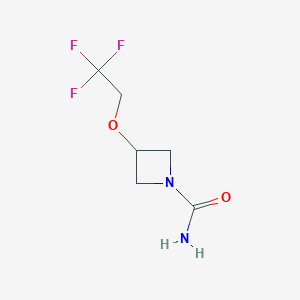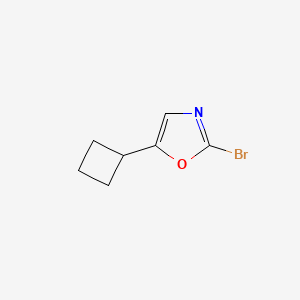![molecular formula C19H15N5O2S B2472749 7-(フェニルチオメチル)-3-(4-メトキシフェニル)-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン CAS No. 863500-96-3](/img/structure/B2472749.png)
7-(フェニルチオメチル)-3-(4-メトキシフェニル)-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone is a useful research compound. Its molecular formula is C19H15N5O2S and its molecular weight is 377.42. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん活性
トリアゾロチアジアジン骨格は、抗がん剤としての可能性から注目を集めています。研究者らは、この化合物の誘導体を合成し、さまざまな癌細胞株に対する有効性を評価してきました。例えば、Badrらは6-(4-置換フェニル)-3-(5-ニトロフラン-2-イル)-7H-[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアジンアナログを合成し、それらが黄色ブドウ球菌に対して良好な抗菌活性を示すことを発見しました 。抗がん剤としての可能性を完全に解明するためには、さらなる研究が必要です。
抗菌性
トリアゾロチアジアジンは、抗菌活性も示しています。新規1,2,3-トリアゾロ[4,5-d]ピリミジン誘導体が合成され、MGC-803、MCF-7、EC-109、PC-3、HeLaを含むヒト癌細胞株に対して評価されました。 これらの化合物は、潜在的な抗腫瘍薬として有望であることが示されました .
酵素阻害
この化合物は酵素と相互作用する能力があり、酵素阻害研究にとって有望な候補となります。 炭酸脱水酵素阻害剤、コリンエステラーゼ阻害剤、アルカリホスファターゼ阻害剤、抗リパーゼ剤、芳香化酵素阻害剤として研究されています 。これらの相互作用は、さまざまな病気にとって意味を持つ可能性があります。
抗ウイルス活性
抗ウイルス活性に関する具体的なデータは少ないですが、トリアゾロチアジアジン骨格の構造的特徴から、ウイルス複製を阻害する可能性が示唆されます。その抗ウイルス特性を調査するためには、さらなる研究が必要です。
要約すると、7-(フェニルチオメチル)-3-(4-メトキシフェニル)-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジンは、抗がん、抗菌、酵素阻害など、複数の分野で有望です。 研究者は、創薬および開発におけるその可能性を継続的に調査する必要があります 。さらに情報が必要な場合や、追加の質問がある場合は、お気軽にお問い合わせください!😊
作用機序
Target of Action
Compounds with similar structures, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been found to be pharmaceutically active . They have been used as templates for designing new inhibitors , suggesting that they may interact with various enzymes or receptors in the body.
Mode of Action
It’s known that the [1,2,3]triazolo[4,5-d]pyrimidine scaffold can interact with its targets through hydrogen bonding . This interaction could lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
Compounds with similar structures have been found to exhibit diverse pharmacological activities . These activities could potentially affect various biochemical pathways, leading to downstream effects such as the inhibition of certain enzymes or the modulation of signal transduction pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies could provide insights into the compound’s bioavailability and its potential to reach its targets in the body.
Result of Action
Similar compounds have shown good antitumor activities , suggesting that this compound could potentially induce cell death in tumor cells or inhibit their proliferation.
生化学分析
Biochemical Properties
The compound 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone has been found to exhibit inhibitory activity against Cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This suggests that the compound may play a role in biochemical reactions related to cell cycle control. The compound’s interaction with CDK2 is likely due to its ability to fit into the active site of the enzyme, forming essential hydrogen bonds .
Cellular Effects
In cellular contexts, 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone has been shown to exhibit cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . This suggests that the compound may influence cell function by affecting cell proliferation. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is likely related to its inhibitory activity against CDK2 .
Molecular Mechanism
The molecular mechanism of action of 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone is likely related to its interaction with CDK2. By inhibiting CDK2, the compound can affect the phosphorylation of key components for cell proliferation, potentially leading to alterations in gene expression and changes in cellular function .
Temporal Effects in Laboratory Settings
Given its inhibitory activity against CDK2, it is plausible that the compound’s effects may change over time, potentially influencing long-term cellular function .
Metabolic Pathways
Given its structural similarity to other triazolopyrimidines, it is plausible that the compound may interact with enzymes or cofactors involved in nucleotide metabolism .
Subcellular Localization
Given its potential role in inhibiting CDK2, it is plausible that the compound may localize to the nucleus, where CDK2 is known to exert its effects .
特性
IUPAC Name |
2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S/c1-26-15-9-7-14(8-10-15)24-18-17(22-23-24)19(21-12-20-18)27-11-16(25)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEJMWJZZKYVQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)C4=CC=CC=C4)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(5-chloro-2-methylphenyl)-5-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2472673.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(benzo[d]thiazol-2-yl)oxalamide](/img/structure/B2472674.png)

![N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2472677.png)
![2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)-N-phenylacrylamide](/img/structure/B2472678.png)
![N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2472679.png)

![3-[2-Oxo-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2472684.png)
![2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline](/img/structure/B2472685.png)
![2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2472686.png)
